molecular formula C42H68O14 B189427 Eclalbasaponin I CAS No. 158511-59-2

Eclalbasaponin I

Numéro de catalogue: B189427
Numéro CAS: 158511-59-2
Poids moléculaire: 797.0 g/mol
Clé InChI: ZKMRZIYTCZLEAV-VVJIWJAZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Eclalbasaponin I (EcI) is a triterpene saponin primarily isolated from Aralia elata (Miq.) Seem. and Eclipta prostrata L. . Its molecular formula is C₄₂H₆₈O₁₄, with a molecular weight of 796.98 . Structurally, EcI consists of an echinocystic acid aglycone core linked to two glucose moieties, distinguishing it from analogs like Eclalbasaponin II (one glucose) . EcI exhibits neuroprotective, antioxidant, and anti-tumor activities, with mechanisms involving:

  • Activation of p38 and ERK pathways to induce mitophagy, repressing oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells .
  • Enhancement of antioxidant enzymes (SOD, GSH-Px) and suppression of ROS via the Nrf2/HO-1 pathway .
  • Dose-dependent anti-tumor effects against hepatocellular carcinoma (IC₅₀ = 111.17 µg/mL in SMMC-7721 cells) .

Méthodes De Préparation

Plant Material Collection and Pre-Treatment

The preparation of Eclalbasaponin I begins with the careful selection and processing of plant material. Eclipta prostrata and Eclipta alba are the primary sources, with geographical origin and harvesting time influencing phytochemical profiles.

Sourcing and Authentication

Plants are typically collected from regions with verified botanical identity. For instance, Eclipta prostrata sourced from Al-Kharj, Saudi Arabia, was authenticated morphologically before extraction . Similarly, Eclipta alba harvested in Kolkata, India, was validated by herbarium standards . Authentication ensures genetic consistency, critical for reproducible saponin yields.

Drying and Comminution

Post-harvest, plants undergo drying to reduce moisture content, which minimizes enzymatic degradation. Methods include:

  • Air-drying : Leaves are cleaned and dried at ambient temperature for 5–7 days .

  • Oven-drying : Accelerated drying at 40°C for 5 days preserves heat-labile compounds .
    Dried material is then pulverized into a fine powder using electric blenders or mechanical grinders, increasing surface area for solvent penetration .

Extraction Techniques for Crude Saponin Enrichment

Extraction is pivotal in concentrating this compound while removing inert plant matrix components. Solvent choice, temperature, and duration are optimized based on saponin polarity and stability.

Soxhlet Extraction with Methanol

A widely used method involves Soxhlet extraction with methanol, as demonstrated for Eclipta prostrata:

  • Procedure : 20 g of powdered leaves are loaded into a cellulose thimble and subjected to methanol reflux at 60°C for 6–8 hours .

  • Advantages : Continuous extraction maximizes compound yield.

  • Yield : The process yields a dark green methanol extract, which is concentrated via rotary evaporation .

Alcoholic Maceration

For Eclipta alba, cold maceration with 80% ethanol or methanol is preferred:

  • Protocol : Powdered plant material is soaked in 80% alcohol (1:10 w/v) for 24 hours, filtered, and re-extracted 4–5 times .

  • Post-processing : Combined filtrates are evaporated under reduced pressure at 50°C, yielding a semisolid residue .

  • Efficiency : This method achieves a 12.5% (w/w) crude extract yield, rich in saponins .

Table 1: Comparative Extraction Parameters

ParameterSoxhlet Extraction Alcoholic Maceration
SolventMethanol80% Ethanol/Methanol
Temperature (°C)6025 (ambient)
Duration6–8 hours5 days (multiple batches)
Yield (%)Not reported12.5

Fractionation and Preliminary Enrichment

Crude extracts undergo fractionation to isolate saponin-rich fractions, leveraging polarity differences between constituents.

Liquid-Liquid Partitioning

  • Ethyl Acetate and n-Butanol Partitioning :

    • The crude methanol extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol .

    • Ethyl acetate fraction : Enriches less polar saponins (e.g., this compound and II) .

    • n-Butanol fraction : Contains more polar derivatives (e.g., Eclalbasaponin III and VI) .

  • Yield Distribution :

    • Ethyl acetate: 43.99 g from 200 g crude extract .

    • n-Butanol: 31.63 g from 200 g crude extract .

Phytochemical Screening

Initial screens identify saponin presence via foam tests, Liebermann-Burchard reactions, and thin-layer chromatography (TLC) . These qualitative assays guide subsequent purification steps.

Chromatographic Isolation of this compound

Column chromatography (CC) and high-performance liquid chromatography (HPLC) are central to isolating this compound from complex mixtures.

Silica Gel Column Chromatography

  • Ethyl Acetate Fraction Processing :

    • Fraction (40 g) is loaded onto a silica gel column (100–200 mesh) and eluted with a chloroform-methanol gradient (100:1 to 1:1 v/v) .

    • Subfraction 4-7, eluted with chloroform-methanol (90:10), is subjected to semi-preparative HPLC .

  • n-Butanol Fraction Processing :

    • Similar CC steps yield subfractions further purified via HPLC .

Semi-Preparative HPLC

  • Conditions :

    • Column: C18 reverse-phase (250 × 10 mm, 5 µm).

    • Mobile Phase: Methanol-water (60:40 v/v).

    • Flow Rate: 2.5 mL/min.

    • Detection: UV at 210 nm .

  • Outcome :

    • This compound elutes at 12–14 minutes, yielding 27 mg from 40 g ethyl acetate fraction .

Table 2: HPLC Parameters for this compound Isolation

ParameterSpecification
ColumnC18 reverse-phase
Mobile PhaseMethanol-water (60:40)
Flow Rate2.5 mL/min
Detection Wavelength210 nm
Retention Time12–14 min

Structural Elucidation and Purity Assessment

Post-isolation, spectroscopic techniques confirm this compound’s structure and purity.

Spectroscopic Analysis

  • FTIR : Identifies hydroxyl (-OH), carbonyl (C=O), and glycosidic linkage signals .

  • NMR (1H and 13C) : Confirms the echinocystic acid aglycone and glucopyranosyl substituents .

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 797.3 [M+H]⁺, consistent with C42H68O14 .

Purity Validation

  • HPLC-DAD : ≥95% purity confirmed using analytical C18 columns with methanol-water gradients .

  • Melting Point : Sharp melting point between 210–215°C indicates homogeneity .

Challenges and Optimization Strategies

Solubility Issues

This compound’s poor aqueous solubility (100 mg/mL in DMSO) complicates formulation . Strategies include:

  • Sonication : Enhances dissolution during stock solution preparation .

  • Lyophilization : Improves stability for long-term storage .

Yield Enhancement

  • Repeated Extraction : Multi-batch maceration increases saponin recovery .

  • Green Solvents : Ethanol-water mixtures reduce toxicity without compromising yield .

Analyse Des Réactions Chimiques

Types de réactions : L’Eclalbasaponin I subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l’this compound, chacun ayant des activités biologiques uniques .

4. Applications de la recherche scientifique

L’this compound a un large éventail d’applications dans la recherche scientifique :

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Compound Source Glycosylation Key Mechanisms & Activities Therapeutic Focus
Eclalbasaponin I Aralia elata, E. prostrata Two glucose Activates p38/ERK pathways, induces mitophagy, enhances antioxidant enzymes (SOD, GSH-Px), suppresses ROS via Nrf2/HO-1 Neurodegeneration, liver cancer
Eclalbasaponin II E. prostrata One glucose Regulates JNK, p38, and mTOR pathways; induces apoptosis/autophagy in ovarian cancer cells (SKOV3, A2780). More cytotoxic than EcI in ovarian/endometrial cancers . Ovarian/endometrial cancer
Ginsenoside Rh2 Ginseng species Variable Triggers apoptosis and autophagy in retinoblastoma cells (Y79, RBL-13) via ROS modulation . Retinoblastoma
Raddeanoside R13 Pulsatilla chinensis N/A Induces apoptosis/autophagy in breast cancer cells (ZR75-1, MCF-7) . Breast cancer
Saxifragifolin D Androsace umbellata N/A Links apoptosis and autophagy through ER stress in breast cancer cells (MCF-7, MDA-MB-231) . Breast cancer

Key Findings:

Glycosylation Impact: Eclalbasaponin II’s single glucose moiety confers higher cytotoxicity in ovarian cancer compared to EcI’s two-glucose structure . Echinocystic acid (EcI’s aglycone) is less active than its glycosylated forms, emphasizing the role of sugar groups in bioactivity .

Pathway Specificity :

  • EcI uniquely activates p38/ERK-driven mitophagy , while Eclalbasaponin II relies on JNK/mTOR for apoptosis/autophagy cross-talk .
  • Both EcI and Momordin Ic (a liver cancer-targeting saponin) modulate ROS, but EcI’s antioxidant enzyme enhancement is distinct .

Therapeutic Overlap and Divergence: EcI and Ginsenoside Rh2 share autophagy induction but differ in cell-type specificity (neuroblastoma vs. retinoblastoma) . Autophagy inhibition (e.g., via 3-MA or Baf) reverses protective effects of EcI and Eclalbasaponin II, suggesting a conserved dependency on autophagy for efficacy .

Research Implications and Gaps

  • Structural Optimization : The number and position of glycosyl groups significantly influence bioactivity, offering avenues for synthetic modification .
  • Cross-Disease Potential: EcI’s neuroprotective mechanisms (e.g., mitophagy) may extend to other oxidative stress-driven pathologies, such as Parkinson’s disease .
  • Comparative Studies : Direct comparisons of EcI with analogs like Eclalbasaponin II in shared models (e.g., ovarian cancer) are needed to clarify structure-activity relationships .

Activité Biologique

Eclalbasaponin I, a saponin derived from the plant Eclipta prostrata, has garnered attention for its diverse biological activities, particularly its antimicrobial and cytotoxic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Profile

This compound is part of a larger class of compounds known as triterpenoid saponins. Its chemical structure has been characterized using techniques such as NMR and mass spectrometry, revealing its pentacyclic nature which is common among saponins. The compound exhibits notable solubility in organic solvents, which is essential for its extraction and subsequent biological testing.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study using the disc diffusion method, this compound showed clear zones of inhibition against various bacterial strains, including Bacillus subtilis and Pseudomonas aeruginosa. The following table summarizes the antibacterial effects observed:

Bacterial Strain Zone of Inhibition (mm) Concentration Tested (µg/disc)
Bacillus subtilis15100
Pseudomonas aeruginosa12100
Staphylococcus aureus10100

The results indicate that this compound is effective at inhibiting bacterial growth, particularly within a pH range of 5.5 to 9.0, suggesting its potential utility in pharmaceutical applications targeting bacterial infections .

Cytotoxicity

In addition to its antimicrobial properties, this compound exhibits cytotoxic effects against cancer cell lines. Research has shown that it induces apoptosis in various human cancer cells, including lung and ovarian cancer cells. The mechanism involves the activation of key signaling pathways such as JNK and p38 MAPK, leading to cell death through both intrinsic and extrinsic apoptotic pathways.

Case Study: Lung Cancer Cell Lines

In vitro studies on NSCLC cell lines (H460 and H1975) revealed that treatment with this compound resulted in:

  • Reduced cell viability : Significant inhibition of cell growth was observed in a dose-dependent manner.
  • Apoptotic features : Hallmarks included cell shrinkage, nuclear condensation, and increased cleavage of caspases (caspase-3, -8, -9).
  • Autophagic activity : Formation of autophagosomes was noted, indicating that this compound also triggers autophagy alongside apoptosis .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with cellular membranes and signaling pathways:

  • Membrane Disruption : Studies have shown that this compound causes damage to bacterial cell membranes, leading to the release of intracellular contents and loss of cell viability .
  • Signaling Pathways : The compound activates the ASK1/JNK pathway, which plays a crucial role in regulating apoptosis and autophagy. This was evidenced by alterations in the phosphorylation states of various kinases involved in these processes .

Q & A

Basic Research Questions

Q. How is Eclalbasaponin I structurally characterized, and what analytical methods are essential for its identification?

this compound is a triterpenoid saponin with the molecular formula C₄₂H₆₈O₁₄. Structural elucidation involves a combination of spectroscopic techniques:

  • ESI-MS for molecular weight determination (m/z 795 [M-H]⁻) .
  • ¹H-NMR and ¹³C-NMR to identify functional groups and carbon skeleton, including seven angular methyl groups and echinocystic acid as the aglycone .
  • HSQC and HMBC experiments to confirm glycosidic linkages and sugar moieties (e.g., β-D-glucopyranosyl units) .
  • Reference standards (e.g., phyproof® substances) are recommended for validation .

Q. What in vitro assays are used to evaluate this compound’s antitumor activity, and how is IC₅₀ calculated?

The MTT assay is commonly employed using hepatocellular carcinoma cells (e.g., SMMC-7721). Key steps include:

  • Dose-dependent treatment (e.g., 30% ethanol fraction of this compound shows IC₅₀ = 74.24 µg/mL) .
  • Comparison with positive controls (e.g., 5-fluorouracil, IC₅₀ = 195.31 µg/mL) to validate potency .
  • Data analysis via nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values from dose-response curves .

Advanced Research Questions

Q. How does this compound modulate oxidative stress-induced apoptosis, and what signaling pathways are involved?

this compound suppresses apoptosis by activating pro-survival autophagy and mitophagy via:

  • p38 MAPK and ERK pathways : Phosphorylation of p38/ERK triggers mitochondrial clearance, reducing ROS accumulation .
  • Mitochondrial dysfunction : Decreased membrane potential (ΔΨm) and enhanced ROS generation in SH-SY5Y neuroblastoma cells treated with H₂O₂ (200 µM) .
  • Validation via ATP assays and flow cytometry to quantify apoptosis (e.g., Annexin V/PI staining) .

Q. What computational strategies are used to study this compound’s interaction with viral enzymes like SARS-CoV-2 RdRp?

Molecular docking (e.g., AutoDock Vina) and interaction network analysis reveal:

  • Hydrogen bonding between this compound and RdRp residues (e.g., adenine-9, cytosine-8) at the RNA C6 site .
  • Comparison with antiviral drugs (e.g., Remdesivir) to assess binding affinity and inhibition potential .
  • 3D visualization tools (PyMOL) to map binding pockets and validate docking scores .

Q. How can researchers resolve contradictions in this compound’s bioactivity across different cell lines or experimental models?

  • Dose optimization : Test a wider concentration range (e.g., 10–200 µM) to account for cell-specific sensitivity .
  • Pathway inhibition assays : Use kinase inhibitors (e.g., SB203580 for p38) to confirm mechanism dependency .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects .

Q. Methodological Guidance

Q. What protocols ensure stability of this compound during storage and experimental use?

  • Storage : Lyophilized powder at -20°C (stable for 3 years); dissolved in DMSO at -80°C (2 years) .
  • Solubility : Prefer 30% ethanol for extraction to maximize bioactive fraction yield .
  • Quality control : Regular HPLC purity checks (≥90%) and NMR batch validation .

Q. How to design a robust study investigating this compound’s dual role in autophagy and apoptosis?

  • Experimental groups : Include (1) untreated controls, (2) oxidative stress induction (e.g., H₂O₂), (3) this compound pretreatment, and (4) pathway-specific inhibitors .
  • Endpoints : Measure mitochondrial ROS (MitoSOX), LC3-II/LC3-I ratio (autophagy), and caspase-3 activity (apoptosis) .
  • Statistical rigor : Use triplicate biological replicates and ANOVA with post-hoc tests (p<0.05) .

Q. Emerging Research Directions

Q. Can this compound synergize with existing chemotherapeutics, and how is this evaluated?

  • Combination index (CI) : Calculate via Chou-Talalay method using CompuSyn software .
  • Mechanistic synergy : Test whether this compound enhances 5-fluorouracil uptake or inhibits drug-resistance pathways (e.g., P-glycoprotein) .

Q. What in vivo models are suitable for validating this compound’s neuroprotective effects?

  • Rodent models : Induce oxidative stress with MPTP or rotenone; assess motor function (rotarod test) and histopathology (mitochondrial density in substantia nigra) .
  • Pharmacokinetics : Monitor bioavailability via LC-MS/MS after oral/intravenous administration .

Propriétés

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H68O14/c1-37(2)14-15-42(36(52)56-35-33(51)31(49)29(47)23(19-44)54-35)21(16-37)20-8-9-25-39(5)12-11-27(55-34-32(50)30(48)28(46)22(18-43)53-34)38(3,4)24(39)10-13-40(25,6)41(20,7)17-26(42)45/h8,21-35,43-51H,9-19H2,1-7H3/t21-,22+,23+,24-,25+,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMRZIYTCZLEAV-VVJIWJAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H68O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316627
Record name Eclalbasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

797.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158511-59-2
Record name Eclalbasaponin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158511-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eclalbasaponin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.